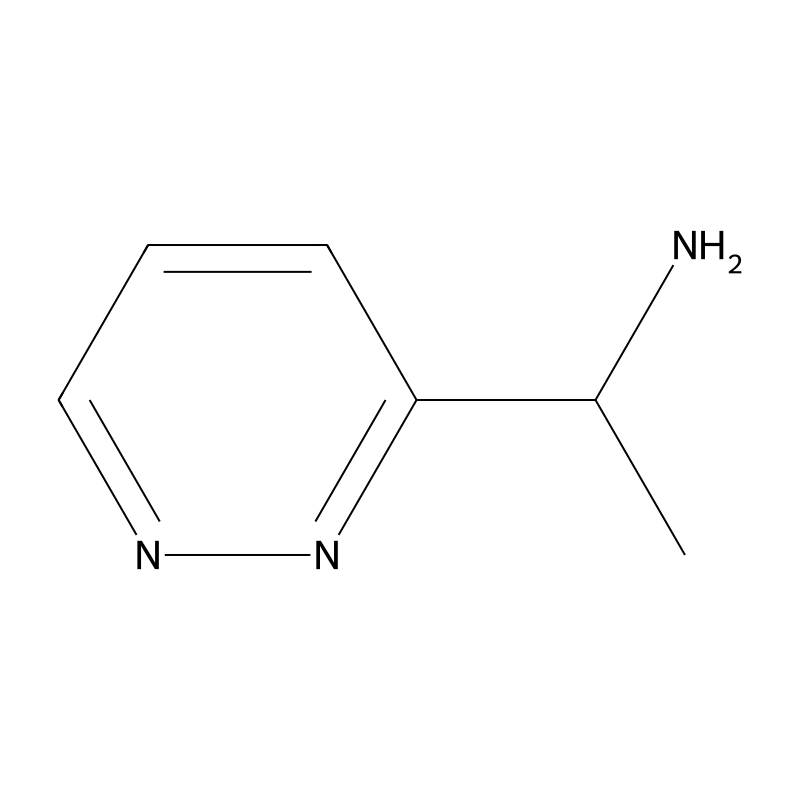1-Pyridazin-3-ylethanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Pyridazin-3-ylethanamine is a heterocyclic compound characterized by the molecular formula C6H9N3. It features a pyridazine ring, which is a six-membered aromatic structure containing two adjacent nitrogen atoms. This compound is notable for its potential in various chemical and biological applications due to its unique structure, which combines both nitrogen and carbon in a way that influences its reactivity and interactions.
- Oxidation: This compound can be oxidized to form pyridazinone derivatives, which are known for their pharmacological activities. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: Reduction reactions can modify the pyridazine ring, leading to various functionalized derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
- Substitution: Nucleophilic aromatic substitution reactions are prevalent, where nucleophiles replace hydrogen atoms on the pyridazine ring. Reagents like sodium methoxide and potassium tert-butoxide facilitate these reactions.
The major products from these reactions often include various pyridazinone derivatives, which exhibit a wide range of biological activities.
1-Pyridazin-3-ylethanamine has been studied for its biological properties, particularly in pharmacology. Research indicates that derivatives of this compound possess significant biological activities, including:
- Antimicrobial Properties: Certain derivatives show effectiveness against various microbial strains.
- Anticancer Activity: Some studies suggest potential efficacy in inhibiting cancer cell growth.
- Anti-inflammatory Effects: Pyridazine derivatives have been explored for their ability to inhibit phosphodiesterase enzymes, leading to anti-inflammatory and cardiotonic effects .
The synthesis of 1-Pyridazin-3-ylethanamine can be achieved through various methods:
- Aza-Diels-Alder Reaction: A common synthetic route involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, yielding high product yields under neutral conditions.
- Industrial Production: For large-scale synthesis, optimized reaction conditions are crucial to ensure high yield and purity. This often involves the use of catalysts and controlled environments.
1-Pyridazin-3-ylethanamine finds applications across multiple fields:
- Chemistry: Acts as a building block for synthesizing complex heterocyclic compounds.
- Biology: Utilized in developing biologically active molecules with therapeutic potential.
- Medicine: Explored for antimicrobial, anticancer, and anti-inflammatory properties.
- Industry: Employed in producing agrochemicals and dyes.
Research on the interaction of 1-Pyridazin-3-ylethanamine with biological targets has revealed its mechanism of action. The compound interacts with specific molecular pathways, influencing various physiological processes. Notably, its derivatives have been shown to inhibit phosphodiesterase enzymes, which play critical roles in cellular signaling pathways .
Several compounds share structural similarities with 1-Pyridazin-3-ylethanamine. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Pyridazine | Six-membered ring with two nitrogen atoms | Basic structure without substituents |
| Pyridazinone | Contains an oxygen atom at the third position | Exhibits diverse pharmacological activities |
| Pyrazine | Diazinic structure with nitrogen at positions 1 and 4 | Used in various chemical applications |
| 1-(Pyridin-3-yl)ethanamine | Pyridine ring connected to an ethylamine group | Similar but lacks the specific substitution pattern |
Uniqueness: The distinct substitution pattern of 1-Pyridazin-3-ylethanamine and the presence of an ethanamine group confer unique chemical and biological properties compared to these similar compounds .








